molecular formula C20H27N3 B11800392 5-(1-Benzylpyrrolidin-2-yl)-N,N-diethylpyridin-2-amine

5-(1-Benzylpyrrolidin-2-yl)-N,N-diethylpyridin-2-amine

Cat. No.: B11800392
M. Wt: 309.4 g/mol
InChI Key: BESZXTKJHZCWMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Benzylpyrrolidin-2-yl)-N,N-diethylpyridin-2-amine is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Benzylpyrrolidin-2-yl)-N,N-diethylpyridin-2-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl and pyridine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of N-benzylpyrrolidine with diethylamine and a pyridine derivative under specific conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzylpyrrolidin-2-yl)-N,N-diethylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolidine and pyridine rings.

    Reduction: Reduced forms of the benzyl and pyridine groups.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(1-Benzylpyrrolidin-2-yl)-N,N-diethylpyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and help elucidate the mechanisms of enzyme-substrate interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-(1-Benzylpyrrolidin-2-yl)-N,N-diethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pyrrolidine and pyridine rings play a crucial role in the binding affinity and specificity of the compound. Pathways involved in its mechanism of action may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione share structural similarities with 5-(1-Benzylpyrrolidin-2-yl)-N,N-diethylpyridin-2-amine.

    Benzyl derivatives: Compounds such as benzylamine and benzylpyridine exhibit similar benzyl group functionalities.

    Pyridine derivatives: Compounds like 2-aminopyridine and 2-pyridylamine have similar pyridine ring structures.

Uniqueness

What sets this compound apart is the combination of the pyrrolidine, benzyl, and pyridine rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H27N3

Molecular Weight

309.4 g/mol

IUPAC Name

5-(1-benzylpyrrolidin-2-yl)-N,N-diethylpyridin-2-amine

InChI

InChI=1S/C20H27N3/c1-3-22(4-2)20-13-12-18(15-21-20)19-11-8-14-23(19)16-17-9-6-5-7-10-17/h5-7,9-10,12-13,15,19H,3-4,8,11,14,16H2,1-2H3

InChI Key

BESZXTKJHZCWMJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=C(C=C1)C2CCCN2CC3=CC=CC=C3

Origin of Product

United States

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